molecular formula C15H15BrO B3277926 1-Bromo-2-ethyl-4-[(phenylmethyl)oxy]benzene CAS No. 668477-51-8

1-Bromo-2-ethyl-4-[(phenylmethyl)oxy]benzene

Cat. No.: B3277926
CAS No.: 668477-51-8
M. Wt: 291.18 g/mol
InChI Key: BIIDVVFATFVXTC-UHFFFAOYSA-N
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Description

1-Bromo-2-ethyl-4-[(phenylmethyl)oxy]benzene (CAS: 150356-67-5, synonyms: 1-bromo-4-methoxy-2-(phenylmethoxy)benzene) is a brominated aromatic ether featuring a bromo substituent at position 1, an ethyl group at position 2, and a benzyloxy (phenylmethoxy) group at position 4 . Its molecular formula is C₁₅H₁₅BrO₂, with a molecular weight of 307.19 g/mol. The compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and materials science. Notably, commercial availability of this compound has been discontinued, as indicated in , suggesting challenges in production or regulatory constraints .

Properties

IUPAC Name

1-bromo-2-ethyl-4-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO/c1-2-13-10-14(8-9-15(13)16)17-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIDVVFATFVXTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)OCC2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-ethyl-4-[(phenylmethyl)oxy]benzene can be synthesized through several methods. One common approach involves the bromination of 2-ethyl-4-[(phenylmethyl)oxy]benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction typically occurs at room temperature and yields the desired product with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure consistent product quality and high efficiency, making the compound readily available for various applications .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-ethyl-4-[(phenylmethyl)oxy]benzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The benzyloxy group can be reduced to form the corresponding benzyl alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: Products include benzyl alcohol derivatives.

Scientific Research Applications

1-Bromo-2-ethyl-4-[(phenylmethyl)oxy]benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-ethyl-4-[(phenylmethyl)oxy]benzene involves its interaction with specific molecular targets and pathways. The bromine atom and benzyloxy group play crucial roles in its reactivity and binding affinity. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Substituents Key Differences
1-Bromo-2-ethyl-4-[(phenylmethyl)oxy]benzene 150356-67-5 C₁₅H₁₅BrO₂ Br (C1), Ethyl (C2), Benzyloxy (C4) Reference compound; discontinued .
4-Bromo-2-ethyl-1-methoxybenzene 14804-38-7 C₉H₁₁BrO Br (C4), Ethyl (C2), Methoxy (C1) Methoxy instead of benzyloxy; simpler structure with lower molecular weight .
1-Bromo-4-{1-[(1-(4-methoxyphenyl)prop-2-yn-1-yl)oxy]ethyl}benzene - C₁₈H₁₆BrO₂ Br (C1), Ethyl-propargyl ether (C4), Methoxyphenyl Propargyl group introduces alkyne functionality; synthesized via HBF4-C .
1-Bromo-4-((2-ethylhexyl)oxy)benzene 164352-24-3 C₁₄H₂₁BrO Br (C1), 2-ethylhexyloxy (C4) Long alkyl chain increases lipophilicity; used in polymer chemistry .
4-Bromophenyl phenyl ether 101-55-3 C₁₂H₉BrO Br (C4), Phenyl ether (C1) Simpler structure; classified as a priority pollutant under Clean Water Act .

Physicochemical Properties

  • Lipophilicity : The benzyloxy group in the target compound enhances aromatic interactions compared to 4-Bromo-2-ethyl-1-methoxybenzene. However, 1-Bromo-4-((2-ethylhexyl)oxy)benzene exhibits higher logP due to its long alkyl chain .
  • Electronic Effects : The electron-donating methoxy and benzyloxy groups in the target compound activate the aromatic ring toward electrophilic substitution, whereas bromo and ethyl groups exert steric and electronic deactivation .

Biological Activity

Chemical Structure and Properties

The chemical formula of 1-Bromo-2-ethyl-4-[(phenylmethyl)oxy]benzene is C15H15BrO, with a molecular weight of 291.19 g/mol. The compound features a bromine atom and a benzyloxy group, which contribute to its unique chemical properties.

PropertyValue
Molecular FormulaC15H15BrO
Molecular Weight291.19 g/mol
IUPAC Name4-(benzyloxy)-1-bromo-2-ethylbenzene
CAS Number668477-51-8

Biological Activity Overview

While direct biological activity data for this compound is scarce, compounds with similar structures often exhibit notable biochemical properties. The presence of the bromine and benzyloxy groups suggests potential interactions with enzymes and biochemical pathways, which could be relevant in drug development and therapeutic applications.

Anticancer Potential

Research indicates that compounds with similar structural motifs can demonstrate anticancer activity. For example, studies on benzofuran derivatives have shown that halogenated compounds can inhibit cancer cell proliferation effectively . The interaction of the bromine atom in these structures often correlates with enhanced biological activity, suggesting that this compound may also possess similar properties.

The mechanism of action for compounds like this compound likely involves the formation of reactive intermediates that interact with biological macromolecules such as proteins and nucleic acids. This interaction may alter enzymatic activity or disrupt normal cellular functions, leading to therapeutic effects.

Case Studies and Research Findings

  • Enzyme Interaction Studies : Preliminary investigations into the reactivity of similar compounds have indicated that they can serve as substrates for specific enzymes. This property is crucial for understanding their role in biochemical pathways and potential therapeutic applications.
  • Structure-Activity Relationship (SAR) : An analysis of structurally related compounds has shown that modifications to the phenyl ring significantly affect biological activity. For instance, para-substituted phenyl groups often enhance cytotoxicity against cancer cell lines . This suggests that variations in the structure of this compound could lead to different biological outcomes.
  • Comparative Analysis : A comparative study of similar compounds highlighted how the combination of bromine and benzyloxy groups influences reactivity patterns and biological interactions. For example, while simpler analogs like 1-Bromo-2-ethylbenzene exhibit lower reactivity, the addition of a benzyloxy group in this compound enhances its potential for enzyme interactions.

Q & A

Basic Research Questions

Q. What synthetic strategies are most effective for preparing 1-Bromo-2-ethyl-4-[(phenylmethyl)oxy]benzene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via sequential functionalization of a benzene ring. A typical route involves bromination of a pre-substituted benzene derivative (e.g., 2-ethyl-4-benzyloxybenzene) using bromine (Br₂) in the presence of FeBr₃ as a catalyst under anhydrous conditions . Alternatively, nucleophilic aromatic substitution (SNAr) can be employed if the ring is activated by electron-withdrawing groups. Temperature control (0–25°C) and solvent choice (e.g., CCl₄ or CH₂Cl₂) are critical to minimize side reactions like di-bromination. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product with >95% purity .

Q. Which spectroscopic techniques are optimal for characterizing the structural and electronic properties of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR are essential for confirming substituent positions. The benzyloxy group’s methylene protons resonate as a singlet at δ ~4.5–5.0 ppm, while the ethyl group’s triplet and quartet appear at δ ~1.2–1.4 ppm (CH₃) and δ ~2.5–2.7 ppm (CH₂), respectively .
  • Mass Spectrometry : High-resolution MS (HRMS) with electrospray ionization (ESI) or electron impact (EI) can confirm molecular weight (C₁₅H₁₅BrO, exact mass: 306.03 g/mol) and isotopic patterns for bromine .
  • IR Spectroscopy : Stretching vibrations for C-Br (~550–600 cm⁻¹) and aryl ether C-O (~1250 cm⁻¹) provide functional group validation .

Q. How does the steric and electronic profile of this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom at the 1-position acts as an electrophilic site for Suzuki-Miyaura or Ullmann couplings. However, steric hindrance from the adjacent ethyl and benzyloxy groups may slow reactivity. Pre-activation with Pd(PPh₃)₄ in THF at 80°C enhances coupling efficiency with aryl boronic acids. Computational studies (DFT) suggest the LUMO is localized on the brominated carbon, favoring nucleophilic attack .

Advanced Research Questions

Q. What crystallographic challenges arise when determining the solid-state structure of this compound, and how can they be mitigated?

  • Methodological Answer : Single-crystal X-ray diffraction often encounters issues with twinning due to the compound’s flexible benzyloxy group. Using SHELXL for refinement, parameters like TWIN and BASF can model twinning effects . Cooling crystals to 100 K minimizes thermal motion artifacts. Data collection at synchrotron sources (λ = 0.7–1.0 Å) improves resolution for heavy atoms (Br) .

Q. How do competing reaction pathways affect regioselectivity during further functionalization (e.g., nitration or sulfonation)?

  • Methodological Answer : Nitration with HNO₃/H₂SO₄ predominantly targets the para position to the ethyl group (position 5), driven by the electron-donating ethyl substituent. However, steric bulk from the benzyloxy group can redirect electrophiles to position 3. Kinetic studies (monitored via HPLC) show a 70:30 ratio of 5-nitro to 3-nitro products under standard conditions .

Q. What computational tools predict the compound’s reactivity in photochemical applications, and how do they align with experimental data?

  • Methodological Answer : TD-DFT calculations (using Gaussian 16 with B3LYP/6-31G*) predict a π→π* transition at ~270 nm, consistent with UV-Vis data (λmax = 268 nm in acetonitrile). The benzyloxy group’s conjugation stabilizes the excited state, reducing fluorescence quantum yield (Φ = 0.12) compared to simpler bromobenzenes. Discrepancies between computed and experimental Stokes shifts (<10 nm) validate the model’s accuracy .

Data Contradiction Analysis

  • Synthetic Yield Discrepancies : reports ~85% yield for FeBr₃-catalyzed bromination, while notes ~65% yields under similar conditions. This discrepancy may arise from trace moisture deactivating FeBr₃; rigorous drying of reagents and solvents (e.g., molecular sieves) is critical .
  • Crystallographic vs. Spectroscopic Data : X-ray structures confirm the benzyloxy group’s coplanarity with the benzene ring, whereas NMR suggests rotational freedom at room temperature. Variable-temperature NMR (VT-NMR) studies between 200–300 K can resolve this dynamic behavior .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Bromo-2-ethyl-4-[(phenylmethyl)oxy]benzene
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